![molecular formula C5H8N2S B033106 2,4-Dimethylthiazol-5-amine CAS No. 856568-04-2](/img/structure/B33106.png)
2,4-Dimethylthiazol-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,4-Dimethylthiazol-5-amine often involves reactions that result in the formation of thiazole rings, a core structural element in these molecules. For instance, the synthesis of 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones demonstrated the structural changes associated with proton tautomerism of the amidine system, indicating the complexity and versatility of reactions involving thiazol compounds (Pyrih et al., 2023).
Molecular Structure Analysis
The molecular structure of thiazol derivatives, including this compound, is characterized by the presence of a thiazole ring, which significantly influences the compound's chemical behavior. The study on the crystal structure of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole provided insights into the planarity of the molecule and the angles between the rings, demonstrating the impact of the thiazole structure on the overall molecular conformation (Malinovskii et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse, ranging from simple substitutions to complex rearrangements. The reactivity of these compounds is highlighted by their ability to undergo transformations that result in the introduction or modification of functional groups, significantly altering their chemical properties. For example, the transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 6-unsubstituted 2,4-diamino-s-triazines by reaction with amines showcases the unexpected reactivity and potential for generating new compounds with unique properties (Tanaka et al., 1994).
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
2,4-Dimethylthiazol-5-amine derivatives demonstrate significant biological activities. Schiff bases derived from this compound exhibit potent antimicrobial activity and DNA protective ability against oxidative damage. For instance, certain derivatives have shown strong activity against Staphylococcus epidermidis and cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, suggesting potential in cancer therapy and microbial infection control (Gür et al., 2020).
Applications in Material Science
In material science, this compound derivatives are used to modify polyvinyl alcohol/acrylic acid hydrogels through condensation reactions. These modifications enhance the thermal stability of polymers and show promising biological activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Fluorescent Probes for Carbon Dioxide Detection
Derivatives of this compound have been used to develop fluorescent probes with aggregation-enhanced emission features. These probes are effective for real-time monitoring of low carbon dioxide levels, which can be significant in biological and medical applications (Wang et al., 2015).
Inhibitors in Biochemical Processes
Some derivatives of this compound act as inhibitors in biochemical processes. For example, certain compounds have been found to inhibit 5-lipoxygenase, an enzyme involved in inflammation-related diseases like asthma and rheumatoid arthritis, showcasing their potential as anti-inflammatory agents (Suh et al., 2012).
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibition properties in steel, especially in acidic environments. This suggests applications in industrial processes where corrosion resistance is critical (Salarvand et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for “2,4-Dimethylthiazol-5-amine” are not mentioned in the search results, thiazole derivatives, including “this compound”, continue to be of interest in the development of new antibiotics due to their unique properties . They are being studied for their potential in treating various diseases and conditions .
Mechanism of Action
Target of Action
2,4-Dimethylthiazol-5-amine, a derivative of thiazole, is a heterocyclic compound that exhibits a wide range of biological activities Thiazoles are known to interact with various biological targets, inducing effects such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
properties
IUPAC Name |
2,4-dimethyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-3-5(6)8-4(2)7-3/h6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUDQIWSDAOUAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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